molecular formula C27H26N2O6S B2593288 METHYL 5-[N-(4-TERT-BUTYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 448213-95-4

METHYL 5-[N-(4-TERT-BUTYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2593288
CAS No.: 448213-95-4
M. Wt: 506.57
InChI Key: JHXIXCNADOOOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-[N-(4-TERT-BUTYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core, a pyridine ring, and a tert-butylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[N-(4-TERT-BUTYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[N-(4-TERT-BUTYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 5-[N-(4-TERT-BUTYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the development of organic electronic materials.

    Biology: Study of its interactions with biological macromolecules.

    Industry: Potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of METHYL 5-[N-(4-TERT-BUTYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
  • METHYL 5-[N-(4-CHLOROBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Uniqueness

The presence of the tert-butyl group in METHYL 5-[N-(4-TERT-BUTYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE provides steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it unique compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 5-[(4-tert-butylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S/c1-17-24(26(31)34-5)22-16-20(8-11-23(22)35-17)29(25(30)18-12-14-28-15-13-18)36(32,33)21-9-6-19(7-10-21)27(2,3)4/h6-16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXIXCNADOOOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.